Reactive Red 120

Overview

Description

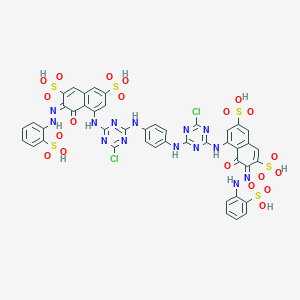

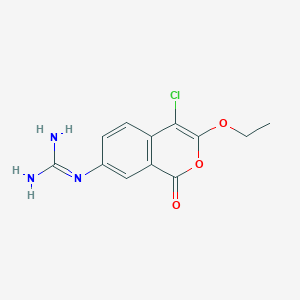

Reactive Red 120 is a synthetic azo dye widely used in the textile industry for dyeing cotton and other cellulosic fibers. It is known for its vibrant red color and excellent fastness properties. The dye belongs to the class of bis(monochloro-s-triazine) reactive dyes, which are characterized by their ability to form covalent bonds with the fiber, resulting in high wash and light fastness.

Mechanism of Action

Target of Action

Reactive Red 120, a common textile dye, primarily targets single-walled carbon nanotubes (SWCNTs) . The dye can be adsorbed onto these nanotubes through electrostatic interactions .

Mode of Action

The interaction between this compound and its target involves electrostatic interactions . The dye is adsorbed onto the SWCNTs, which allows for the separation of residual dyes . This interaction is primarily due to the H-bonding and electrostatic interactions between the positively charged microplastic surface and the negatively charged dye molecule .

Biochemical Pathways

It’s known that the dye can be utilized as a sole carbon source by a bacterial consortium in aerobic conditions . This suggests that this compound may influence certain metabolic pathways within these bacteria.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It’s known that the dye can be adsorbed onto swcnts , which could potentially impact its bioavailability.

Result of Action

The primary result of this compound’s action is the separation of residual dyes . This occurs when the dye is adsorbed onto SWCNTs. Additionally, the dye can be utilized as a sole carbon source by a bacterial consortium, indicating that it can be metabolized under certain conditions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the adsorption of this compound is affected by solution pH, temperature, contact time, and the presence of certain ions . These factors can influence the dye’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Reactive Red 120 can be adsorbed onto single-walled carbon nanotubes (SWCNTs) through electrostatic interactions This interaction allows the separation of residual dyes, indicating that this compound may interact with other biomolecules in a similar manner

Molecular Mechanism

It is known that the dye can be adsorbed onto surfaces through electrostatic interactions

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to be adsorbed onto surfaces over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited.

Preparation Methods

Synthetic Routes and Reaction Conditions: Reactive Red 120 is synthesized through a series of chemical reactions involving diazotization and coupling processes. The synthesis typically begins with the diazotization of an aromatic amine, followed by coupling with a suitable coupling component. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is carried out under controlled conditions. The product is then purified through filtration, washing, and drying processes to obtain the final dye powder.

Chemical Reactions Analysis

Types of Reactions: Reactive Red 120 undergoes various chemical reactions, including:

Hydrolysis: The dye can hydrolyze in the presence of water, especially under alkaline conditions, leading to the formation of hydrolyzed dye products.

Oxidation: this compound can be oxidized by strong oxidizing agents, resulting in the breakdown of the azo bond and the formation of smaller aromatic compounds.

Reduction: The dye can be reduced by reducing agents, leading to the cleavage of the azo bond and the formation of aromatic amines.

Common Reagents and Conditions:

Hydrolysis: Typically occurs in alkaline conditions (pH > 10) and elevated temperatures (90-130°C).

Oxidation: Strong oxidizing agents such as hydrogen peroxide or ozone are used under acidic or neutral conditions.

Reduction: Reducing agents like sodium dithionite are used under acidic or neutral conditions.

Major Products Formed:

Hydrolysis: Hydrolyzed dye products.

Oxidation: Smaller aromatic compounds.

Reduction: Aromatic amines.

Scientific Research Applications

Reactive Red 120 has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying dye adsorption and degradation processes.

Biology: Employed in affinity chromatography for protein purification and studying protein-dye interactions.

Medicine: Investigated for its potential use in drug delivery systems and as a marker in diagnostic assays.

Industry: Widely used in the textile industry for dyeing cotton and other cellulosic fibers.

Comparison with Similar Compounds

Reactive Red 120 is compared with other similar reactive dyes, such as:

Reactive Red 2: Another azo dye with similar applications but different reactive groups.

Reactive Orange 16: A reactive dye with a different chromophore but similar reactivity.

Reactive Blue 19: A reactive dye with a different color and slightly different reactivity.

Uniqueness: this compound is unique due to its bis(monochloro-s-triazine) reactive groups, which provide excellent reactivity and fastness properties. Its ability to form strong covalent bonds with cellulose fibers makes it highly effective for textile dyeing .

Properties

IUPAC Name |

5-[[4-chloro-6-[4-[[4-chloro-6-[[8-hydroxy-3,6-disulfo-7-[(2-sulfophenyl)diazenyl]naphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H30Cl2N14O20S6/c45-39-51-41(55-43(53-39)49-27-17-23(81(63,64)65)13-19-15-31(85(75,76)77)35(37(61)33(19)27)59-57-25-5-1-3-7-29(25)83(69,70)71)47-21-9-11-22(12-10-21)48-42-52-40(46)54-44(56-42)50-28-18-24(82(66,67)68)14-20-16-32(86(78,79)80)36(38(62)34(20)28)60-58-26-6-2-4-8-30(26)84(72,73)74/h1-18,61-62H,(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)(H2,47,49,51,53,55)(H2,48,50,52,54,56) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSNDJXCFPSPDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC4=NC(=NC(=N4)NC5=CC=C(C=C5)NC6=NC(=NC(=N6)Cl)NC7=C8C(=CC(=C7)S(=O)(=O)O)C=C(C(=C8O)N=NC9=CC=CC=C9S(=O)(=O)O)S(=O)(=O)O)Cl)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H30Cl2N14O20S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701335746 | |

| Record name | C.I. Reactive Red 120 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701335746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1338.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Reactive Red 120 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21651 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

61951-82-4 | |

| Record name | Reactive Red 120 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61951-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reactive red 120 dye | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061951824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Reactive Red 120 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701335746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino]]bis[5-hydroxy-6-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Reactive Red 120?

A1: this compound has the molecular formula C44H24Cl2N14Na6O20S6 and a molecular weight of 1473.85 g/mol. []

Q2: Are there any spectroscopic techniques used to characterize this compound?

A2: Yes, several spectroscopic techniques are employed to characterize this compound, including Fourier Transform Infrared Spectroscopy (FTIR) [, , , ] and X-ray diffraction (XRD). [, ] FTIR helps identify functional groups present in the dye molecule, while XRD provides insights into its crystal structure.

Q3: How does the presence of inorganic salts affect this compound in non-aqueous dyeing systems?

A3: Research shows that the addition of inorganic salts, like sodium sulfate, in a decamethylcyclopentasiloxane (D5) based non-aqueous dyeing system can enhance the adsorption rate of this compound onto cotton fabric. [] While salts do not significantly affect the final dye uptake or color depth, high salt concentrations can negatively impact the level dyeing property.

Q4: Can this compound be degraded using advanced oxidation processes (AOPs)?

A4: Yes, AOPs have proven effective in degrading this compound. Studies have explored various AOPs, including: * Fenton and Photo-Fenton processes: These homogeneous catalytic processes utilize hydrogen peroxide and iron salts to generate highly reactive hydroxyl radicals that degrade the dye. [] * Heterogeneous catalytic ozonation: This method utilizes catalysts like magnesium oxide nanoparticles (MgO NPs) to enhance the degradation of this compound by ozone. [, ] * UV/H2O2 treatment: This AOP combines UV irradiation with hydrogen peroxide to generate hydroxyl radicals for dye degradation, exhibiting high efficiency in color and COD removal. [] * TiO2 photocatalysis: This process uses titanium dioxide as a photocatalyst in conjunction with UV irradiation to degrade this compound. [, ] The efficiency of this process can be further enhanced by the addition of electron acceptors like H2O2 and K2S2O8. [] * Sonophotocatalysis: This process combines UV irradiation with TiO2 and ultrasonic irradiation, resulting in enhanced degradation rates compared to photocatalysis alone. []

Q5: What is the role of a catalyst in the ozonation of this compound?

A5: Catalysts, such as titanium oxide, play a crucial role in enhancing the degradation of this compound during ozonation. They achieve this by accelerating the decomposition of ozone, leading to increased production of hydroxyl radicals, which are powerful oxidizing agents that break down the dye molecules. []

Q6: Have any computational models been used to study the adsorption of this compound?

A6: Yes, a double layer model with one energy, incorporating steric and energetic parameters, has been employed to interpret the adsorption isotherms of this compound onto activated carbon. [] This model, based on statistical physics treatment, provides insights into the adsorption process at a microscopic level.

Q7: Does the azo bond loading in this compound affect its degradation rate?

A7: Yes, studies using Fenton's oxidation have shown that the color removal rate of this compound is inversely proportional to its azo bond loading. [] As the number of azo bonds decreases, the degradation rate increases, suggesting that the azo bond is a key target for degradation.

Q8: What are the environmental concerns associated with this compound?

A8: this compound, like other synthetic dyes, poses significant environmental risks. Its discharge into water bodies is a major concern due to: * Water pollution: The dye's intense color affects the aesthetic quality of water and reduces light penetration, impacting aquatic life. [] * Toxicity: this compound and its degradation byproducts can be toxic to aquatic organisms, affecting their growth, reproduction, and survival. [, , ]

Q9: What are some effective methods for removing this compound from wastewater?

A9: Various methods have been investigated for the removal of this compound from wastewater, including:

- Adsorption: This process utilizes various materials like activated carbon [, ], biochar [], chitosan microspheres [], montmorillonite clay [], and agricultural waste like sugarcane bagasse powder [] to adsorb the dye from the solution.

- Biodegradation: Microorganisms like Pseudomonas guariconensis [], Saccharomyces cerevisiae [], Aspergillus tamari [], and bacterial consortia [, ] have shown promising results in degrading this compound.

Q10: How do different materials compare in their efficiency to remove this compound from wastewater?

A10: Research has shown varying adsorption capacities for different materials: * Albizia lebbeck fruit (pod) particle: exhibited a maximum adsorption capacity (q_m) of 1.45 mg/g, following the Langmuir isotherm model. [] * Cationic surfactant intercalated-montmorillonite (OMt): showed a maximum monolayer adsorption capacity of 268.54 mg/g, also fitting the Langmuir isotherm model. []

Q11: Can natural materials be used to remove this compound from wastewater?

A11: Yes, various natural materials have been investigated for their ability to remove this compound:

* **Jatropha curcas shells:** Both native and plasma-treated shells have demonstrated effectiveness in removing the dye, with the plasma-treated shells exhibiting a higher adsorption capacity. []* **Shrimp exoskeleton and mussel shells:** These fishing industry wastes have shown potential as low-cost adsorbents for removing this compound, with shrimp exoskeleton exhibiting better results. []* **Pistachio-shell-derived activated carbon:** This biowaste material, when loaded with TiO2, acts as an effective photocatalyst for the degradation of this compound under UV-A light. []Q12: What are the advantages of using bioremediation for this compound removal?

A12: Bioremediation, using microorganisms like Aspergillus tamari, offers several advantages:

Q13: What are the toxicological effects of this compound on aquatic organisms?

A13: Studies on fish, specifically Catla catla, have demonstrated the cyto-genotoxic potential of this compound. [, ] Exposure to sublethal concentrations of the dye led to:

* **DNA damage:** Observed as an increase in micronuclei (MN), nuclear buds (NB), fragmented-apoptotic (FA) and bi-nucleated (BN) cells in gill and blood cells. [, ]* **Hematological alterations:** Significant decreases in red blood cell count (RBC), hemoglobin (Hb), and packed cell volume (PCV) were observed, along with increases in white blood cell count (WBC), mean corpuscular hemoglobin concentration (MCHC), mean corpuscular volume (MCV), and mean corpuscular hemoglobin (MCH). []* **Behavioral changes:** Abnormal swimming patterns, lethargy, and loss of muscular coordination were also reported. []Q14: How is the concentration of this compound typically measured in solutions?

A14: The concentration of this compound in solutions is commonly determined using UV-Vis spectrophotometry. [, , ] This technique relies on the dye's ability to absorb light at specific wavelengths, allowing for quantitative analysis.

Q15: What are some analytical techniques used to study the degradation products of this compound?

A15: Several techniques are used to identify and quantify the degradation products of this compound:

* **Ion chromatography:** This technique is used to separate and quantify anions present in the degradation products. [] * **Gas chromatography–mass spectrometry (GC-MS):** This method identifies the chemical structure of the degraded products, providing insights into the degradation pathways. []Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,4S,6aS)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine](/img/structure/B52188.png)

![(3aS,6R,6aR)-Dihydro-6-methoxy-2,2-dimethylfuro[3,4-d]-1,3-dioxol-4(3aH)-one](/img/structure/B52194.png)